molecular formula C10H14N2O B11910187 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine

Cat. No.: B11910187
M. Wt: 178.23 g/mol
InChI Key: WUXCXUKUGYPPRE-UHFFFAOYSA-N
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Description

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine is a chemical compound with the molecular formula C10H15N2O. It is known for its unique structure, which includes a quinoline backbone with methoxy and amine functional groups. This compound is often used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxyaniline with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyquinoline: Lacks the tetrahydro structure, leading to different chemical properties.

    5,6,7,8-Tetrahydroquinoline: Does not have the methoxy and amine groups, resulting in different reactivity.

    2-Methoxy-5,6,7,8-tetrahydroquinoline: Similar structure but lacks the amine group.

Uniqueness

2-Methoxy-5,6,7,8-tetrahydroquinolin-6-amine is unique due to the presence of both methoxy and amine groups on the tetrahydroquinoline backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-methoxy-5,6,7,8-tetrahydroquinolin-6-amine

InChI

InChI=1S/C10H14N2O/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2,5,8H,3-4,6,11H2,1H3

InChI Key

WUXCXUKUGYPPRE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(CC(CC2)N)C=C1

Origin of Product

United States

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